2-(2,4-Dimethoxybenzoyl)oxazole

Description

Chemical Identity and IUPAC Nomenclature

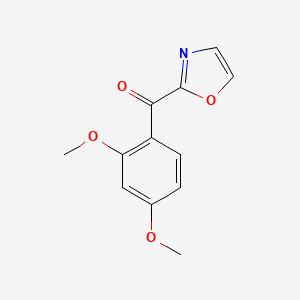

2-(2,4-Dimethoxybenzoyl)oxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring fused to a 2,4-dimethoxybenzoyl group. Its systematic IUPAC name is (2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone . The molecular formula is C₁₂H₁₁NO₄ , with a molecular weight of 233.22 g/mol . Key identifiers include the CAS registry number 898784-32-2 and SMILES string COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC .

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 898784-32-2 |

| SMILES | COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC |

| InChIKey | XYQLAFKYEMMWIY-UHFFFAOYSA-N |

The compound’s structure features a 1,3-oxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 3) linked to a benzoyl moiety substituted with methoxy groups at the 2- and 4-positions. This arrangement confers distinct electronic properties, including partial aromaticity and electrophilic reactivity at the oxazole’s C2 and C5 positions.

Historical Context in Heterocyclic Chemistry

Oxazoles were first conceptualized by Hantzsch in 1887, but the parent compound oxazole was not synthesized until 1947 by Cornforth during penicillin research. Early interest in oxazole derivatives surged due to their structural resemblance to penicillin’s hypothesized core, though this was later disproven. The synthesis of This compound emerged as part of broader efforts to explore oxazole-based bioactive molecules, particularly in medicinal chemistry.

Key historical milestones include:

- Robinson-Gabriel Synthesis : Developed in 1910, this method remains a cornerstone for oxazole synthesis, involving cyclodehydration of 2-acylaminoketones.

- Fischer Oxazole Synthesis : Introduced in 1896, this approach employs cyanohydrins and aldehydes under acidic conditions.

- Van Leusen Reaction : A modern method (1977) using TosMIC (toluenesulfonylmethyl isocyanide) to construct oxazoles from ketones.

The compound’s dimethoxybenzoyl substituent reflects advancements in directed ortho-metallation techniques, enabling precise functionalization of aromatic rings. Its development parallels the rise of oxazoles in drug discovery, exemplified by derivatives like phorboxazole (antitumor) and diazonamide (antimitotic).

Position Within Oxazole Derivative Taxonomy

Oxazole derivatives are classified based on substitution patterns and biological activity . This compound belongs to the benzoyloxazole subclass, distinguished by a benzoyl group attached to the oxazole ring.

Structural Taxonomy:

Functional Taxonomy:

- Bioactive Derivatives : Includes antimicrobial, anticancer, and anti-inflammatory agents. For example, This compound shares structural motifs with antitubercular oxazoles reported by Moraski et al..

- Synthetic Intermediates : Used in constructing complex molecules via cycloadditions or nucleophilic substitutions.

The 2,4-dimethoxy substitution on the benzoyl group enhances electron-donating effects , stabilizing the compound’s carbonyl group and modulating its reactivity in cross-coupling reactions. This positions it as a versatile scaffold in pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-3-4-9(10(7-8)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQLAFKYEMMWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642116 | |

| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-32-2 | |

| Record name | (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of 2,4-Dimethoxybenzoyl Chloride with Oxazole Precursors

The most direct and commonly reported method involves the condensation reaction between 2,4-dimethoxybenzoyl chloride and an oxazole precursor such as 2-aminooxazole. This reaction typically proceeds in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The solvent of choice is often dichloromethane, and the reaction is carried out at room temperature. The crude product is purified by recrystallization or column chromatography to yield the target compound with good purity and yield.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2,4-Dimethoxybenzoyl chloride + 2-aminooxazole | Stoichiometric amounts |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane | Common organic solvent |

| Temperature | Room temperature | Mild conditions |

| Purification | Recrystallization or column chromatography | Ensures high purity |

| Yield | Moderate to good | Dependent on reaction time and purity |

This method is scalable and adaptable for industrial production, where continuous flow reactors and green chemistry principles (e.g., use of environmentally benign solvents) can be implemented to improve efficiency and sustainability.

Tandem Ugi/Robinson–Gabriel Sequence

A more sophisticated approach involves a tandem Ugi multicomponent reaction followed by a Robinson–Gabriel cyclodehydration. In this method, a Ugi reaction is first performed using 2,4-dimethoxybenzylamine, an acid (e.g., 4-trifluorobenzoic acid), a glyoxal derivative, and an isonitrile to form an intermediate. Subsequent acid-mediated deprotection and cyclodehydration yield the this compound.

| Step | Conditions | Outcome |

|---|---|---|

| Ugi Reaction | Methanol, room temperature, 36 h | Formation of Ugi adduct (57% yield) |

| Acid Treatment | Acidic conditions (e.g., mineral acid) | Deprotection and cyclodehydration |

| Product Isolation | Purification via chromatography | Target oxazole obtained |

This method allows for the synthesis of a series of 2,4-disubstituted oxazoles with good control over substitution patterns and is suitable for library synthesis in medicinal chemistry.

Cyclization of α-Diazoketones with Amides

Another reported method for synthesizing 2,4-disubstituted oxazoles involves the coupling of substituted α-diazoketones with substituted amides in the presence of copper(II) triflate as a catalyst. The reaction is typically carried out in 1,2-dichloroethane at elevated temperatures (around 80 °C), yielding the oxazole product in high yields (up to 87%).

| Parameter | Conditions | Notes |

|---|---|---|

| Reactants | α-Diazoketone + amide | Substituted derivatives |

| Catalyst | Copper(II) triflate (Cu(OTf)2) | Promotes cyclization |

| Solvent | 1,2-Dichloroethane | High boiling point solvent |

| Temperature | 80 °C | Elevated temperature required |

| Yield | Up to 87% | High efficiency |

This method is advantageous for its regioselectivity and relatively mild conditions compared to classical methods.

Green and Microwave-Assisted Approaches

Recent advances emphasize green chemistry approaches for oxazole synthesis, including microwave irradiation techniques. For example, oxazole derivatives have been synthesized by microwave irradiation of mixtures of p-substituted 2-bromoacetophenone and urea in the presence of dimethylformamide (DMF). These methods offer reduced reaction times and improved yields, aligning with sustainable chemistry goals.

| Method | Conditions | Advantages |

|---|---|---|

| Microwave Irradiation | p-Substituted 2-bromoacetophenone + urea + DMF | Rapid reaction, energy efficient |

| Solvent | DMF | Polar aprotic solvent |

| Reaction Time | Minutes to hours | Significantly reduced |

| Yield | Moderate to good | Comparable to conventional methods |

Such green methods could be adapted for this compound synthesis with appropriate substrate modifications.

Industrial and Process Considerations

Industrial synthesis of this compound often involves scale-up of the condensation method with process optimizations such as:

- Use of continuous flow reactors for better heat and mass transfer.

- Implementation of environmentally benign solvents and catalysts.

- Optimization of purification steps including crystallization and chromatography.

- Recycling of reagents like DMAP to reduce costs and waste.

These improvements enhance yield, reduce reaction times, and minimize environmental impact.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with 2-aminooxazole | 2,4-Dimethoxybenzoyl chloride, triethylamine, DCM, rt | Moderate to good | Simple, scalable | Requires acid chloride precursor |

| Tandem Ugi/Robinson–Gabriel | 2,4-Dimethoxybenzylamine, acid, glyoxal, isonitrile, acid treatment | Moderate (ca. 57%) | Versatile, allows substitution control | Multi-step, longer reaction time |

| α-Diazoketone + Amide Cyclization | α-Diazoketone, amide, Cu(OTf)2, 1,2-dichloroethane, 80 °C | Up to 87% | High regioselectivity, good yield | Requires diazoketone synthesis |

| Fischer Oxazole Synthesis | Cyanohydrin, aldehyde, HCl gas, dry ether | Variable | Classical method | Limited to 2,5-disubstituted oxazoles |

| Microwave-Assisted Synthesis | 2-Bromoacetophenone, urea, DMF, microwave | Moderate to good | Rapid, energy efficient | Requires microwave equipment |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethoxybenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoyl oxazoles.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethoxybenzoyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dimethoxybenzoyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoyl and oxazole rings critically determine the compound's properties. Below is a comparative analysis with key analogs:

| Compound Name | Substituents | Key Differences in Properties | Biological Activity Highlights |

|---|---|---|---|

| 2-(2,5-Dimethoxybenzoyl)oxazole | 2,5-dimethoxy on benzoyl | Higher lipophilicity due to substitution pattern | Antimicrobial, enzyme inhibition |

| 2-(4-tert-Butylphenyl)oxazole | 4-tert-butylphenyl on oxazole | Enhanced steric hindrance | Potential anticancer activity |

| 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole | Difluoromethoxy and methyl groups | Increased metabolic stability | Thermal stability, oxidative resistance |

| 2-(p-Tolyl)oxazole | p-Tolyl group on oxazole | Reduced polarity, improved membrane permeability | Antimicrobial |

Key Observations :

- Electronic Effects : The 2,4-dimethoxy groups in the target compound enhance electron-donating effects compared to electron-withdrawing substituents (e.g., chlorine in 2-(2,4-Dichlorophenyl)-1,3-oxazole) . This may improve binding to enzymes like cytochrome P450 or kinases.

- Steric Effects : Bulky substituents (e.g., tert-butyl in 2-(4-tert-Butylphenyl)oxazole) reduce reactivity but improve target specificity .

- Biological Activity : Methoxy groups generally enhance antimicrobial activity, as seen in 2-(2,5-Dimethoxybenzoyl)oxazole , while fluorinated groups (e.g., difluoromethoxy) improve metabolic stability .

Pharmacological Potential

- Antimicrobial Activity : Compounds like 2-(p-Tolyl)oxazole and 2-(2,5-Dimethoxybenzoyl)oxazole show broad-spectrum activity against Gram-positive bacteria . The 2,4-dimethoxy variant may exhibit similar or enhanced effects due to improved solubility.

- Anticancer Activity : Derivatives with bulky substituents (e.g., tert-butyl) demonstrate apoptosis-inducing effects in cancer cells . The target compound’s methoxy groups could modulate interactions with DNA topoisomerases.

Structural and Functional Uniqueness

Activité Biologique

2-(2,4-Dimethoxybenzoyl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzoyl chloride with an oxazole precursor, such as 2-aminooxazole. This reaction is often facilitated by a base like triethylamine in an organic solvent such as dichloromethane. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may inhibit or activate specific pathways by binding to enzymes or receptors. The presence of the dimethoxybenzoyl group enhances its binding affinity and selectivity towards certain targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study involving a series of oxazoles demonstrated potent activity against various cancer cell lines with GI50 values in the nanomolar range. These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase through mechanisms involving tubulin polymerization inhibition .

Table 1: Anticancer Activity of Related Oxazole Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole | NCI panel | 0.08–0.41 | G2/M arrest, apoptosis |

| Ethyl 8-(3,5-dimethoxybenzyl)-5,8-dihydro-4H-[1,2]oxazolo[4,5-g]indole-7-carboxylate | Various cancer lines | 0.03–31.1 | Inhibition of tubulin polymerization |

This table summarizes some findings related to compounds structurally similar to this compound.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various microbial strains, although specific data on its efficacy compared to established antimicrobial agents is still limited.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

- Study on Oxazoles : A new class of oxazoles was synthesized for treating hyperproliferative diseases. These compounds showed potent growth inhibition across multiple cancer cell lines with IC50 values lower than 500 nM and demonstrated mechanisms involving cell cycle arrest and apoptosis induction .

- Tyrosinase Inhibition : Research on related benzoxazole scaffolds indicated their potential in inhibiting tyrosinase activity—a key enzyme in melanin production—showing promise for skin-related applications without cytotoxic effects on normal cells .

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-(2,4-Dimethoxybenzoyl)oxazole?

The synthesis of oxazole derivatives typically involves cyclization reactions. For this compound, a plausible route starts with the condensation of 2,4-dimethoxybenzoyl chloride with an appropriate α-hydroxyamide precursor under dehydrating conditions. Key steps include:

- Cyclization : Use of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure .

- Solvent selection : Absolute ethanol or DMSO for reflux conditions, as demonstrated in analogous oxazole syntheses .

- Yield optimization : Adjusting stoichiometry and reaction time (e.g., 12–18 hours for comparable triazole derivatives) .

How is the purity and structural integrity of this compound confirmed?

Characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns and aromaticity .

- Infrared Spectroscopy (IR) : Identification of functional groups like C=O (1670–1750 cm⁻¹) and C-O-C (1200–1300 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of byproducts .

- Elemental Analysis : Confirmation of empirical formula (e.g., C, H, N content) .

What are the common solvents and catalysts used in its synthesis?

- Solvents : Absolute ethanol, DMSO, or toluene for reflux reactions .

- Catalysts : POCl₃, AlCl₃ (for Friedel-Crafts acylation), or silica-supported reagents in green synthesis approaches .

Advanced Research Questions

How can reaction conditions be optimized to enhance the yield of this compound?

- Temperature modulation : Elevated temperatures (80–120°C) improve cyclization but may risk decomposition; controlled heating is critical .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reactivity of intermediates .

- Catalyst screening : Comparative studies using AlCl₃ vs. POCl₃ to balance yield and side reactions .

- Real-time monitoring : In-situ IR or HPLC to track reaction progress and adjust parameters dynamically .

What strategies are employed to analyze conflicting data regarding its biological activity?

- Dose-response studies : Replicate assays across multiple cell lines or enzymatic systems to isolate variable effects .

- Comparative SAR analysis : Test analogs with modified substituents (e.g., methoxy vs. halogen groups) to identify critical pharmacophores .

- Mechanistic validation : Use competitive binding assays or X-ray crystallography to confirm target interactions .

How do computational models aid in understanding the interaction mechanisms of this compound?

- Molecular docking : Predict binding affinities to receptors (e.g., kinases) using software like AutoDock or Schrödinger .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- MD simulations : Study stability of ligand-receptor complexes over nanoseconds to validate binding modes .

What methodologies are used to establish structure-activity relationships (SAR) for substituted oxazole derivatives?

- Substituent scanning : Synthesize derivatives with systematic substitutions (e.g., methoxy, chloro, methyl groups) and compare bioactivity .

- Thermodynamic profiling : Measure binding constants (Kd) via isothermal titration calorimetry (ITC) .

- Meta-analysis : Cross-reference data from related oxazoles (e.g., antifungal metal complexes or COX-2 inhibitors ).

How can thermal stability and phase transitions be evaluated for this compound?

- Differential Scanning Calorimetry (DSC) : Determine melting points and decomposition temperatures .

- Thermogravimetric Analysis (TGA) : Assess weight loss under controlled heating to infer stability .

- Crystallography : Single-crystal X-ray diffraction to correlate solid-state packing with thermal behavior .

Methodological Notes

- Green synthesis : Explore cycloisomerization of propargylic amides or Bredereck reactions for eco-friendly routes .

- Polymer applications : Investigate organotin-oxazole hybrids for catalytic or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.